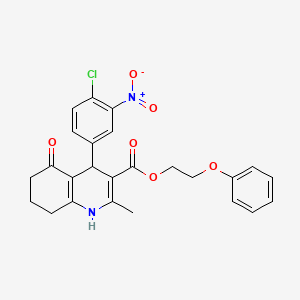
trisodium 1,4-dioxido-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 1,4-dioxido-2-naphthoate is a chemical compound that is commonly used in scientific research. This compound is also known as sodium 1,4-naphthoquinone-2-sulfonate or NQO. Trisodium 1,4-dioxido-2-naphthoate is a water-soluble compound that has been widely used in biochemical and physiological studies.
科学的研究の応用
Trisodium 1,4-dioxido-2-naphthoate has been widely used in scientific research as a redox indicator and an electron acceptor. It has been used in the determination of the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate has also been used in the study of the electron transport chain in mitochondria. Additionally, it has been used in the study of the metabolism of various drugs and toxins.
作用機序
Trisodium 1,4-dioxido-2-naphthoate acts as an electron acceptor and undergoes reduction to form a semiquinone radical, which can then be further reduced to form a hydroquinone. This reduction reaction is reversible and can be used to determine the redox potential of various biological systems. Trisodium 1,4-dioxido-2-naphthoate can also act as a mediator in the transfer of electrons between enzymes and other redox-active molecules.
Biochemical and Physiological Effects:
Trisodium 1,4-dioxido-2-naphthoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase. Trisodium 1,4-dioxido-2-naphthoate has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Trisodium 1,4-dioxido-2-naphthoate has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various biological systems. However, trisodium 1,4-dioxido-2-naphthoate has some limitations. It can interfere with the activity of some enzymes and can also cause cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the study of trisodium 1,4-dioxido-2-naphthoate. One area of research is the development of new derivatives of trisodium 1,4-dioxido-2-naphthoate with improved properties. Another area of research is the study of the mechanism of action of trisodium 1,4-dioxido-2-naphthoate in various biological systems. Additionally, trisodium 1,4-dioxido-2-naphthoate can be used as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
Trisodium 1,4-dioxido-2-naphthoate is a widely used compound in scientific research. Its simple synthesis method, water solubility, and stability make it a popular choice for various biological systems. Trisodium 1,4-dioxido-2-naphthoate has several biochemical and physiological effects and can be used as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of trisodium 1,4-dioxido-2-naphthoate and to develop new derivatives with improved properties.
合成法
Trisodium 1,4-dioxido-2-naphthoate can be synthesized by the reaction of 1,4-naphthoquinone with sodium sulfite in an aqueous solution. The reaction is carried out under mild conditions and the product is obtained in high yield. The synthesis method of trisodium 1,4-dioxido-2-naphthoate is simple and cost-effective, which makes it a popular choice for scientific research.
特性
IUPAC Name |
trisodium;1,4-dioxidonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4.3Na/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;;;/h1-5,12-13H,(H,14,15);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMYBUBZDRENP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Na3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium;1,4-dioxidonaphthalene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)

![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)

![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)